molecular formula C9H9Cl2FN2 B1373336 3-Amino-8-fluoroquinoline dihydrochloride CAS No. 1266226-18-9

3-Amino-8-fluoroquinoline dihydrochloride

Cat. No. B1373336
CAS RN: 1266226-18-9
M. Wt: 235.08 g/mol
InChI Key: LNWWLFVOVXIGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-8-fluoroquinoline dihydrochloride is a small organic molecule . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of 3-Amino-8-fluoroquinoline dihydrochloride is C9H9Cl2FN2 . The InChI string is InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H . The Canonical SMILES string is C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-8-fluoroquinoline dihydrochloride is 235.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Antibacterial Agents

3-Amino-8-fluoroquinoline dihydrochloride: is a structural analogue of fluoroquinolones, a class of antibacterial compounds. The introduction of fluorine atoms into the quinolone structure has been shown to significantly enhance antimicrobial properties . This compound can be used to develop new antibacterial agents that are effective against bacteria resistant to other classes of antibiotics, such as cephalosporins and aminoglycosides .

Antineoplastic Research

In cancer research, derivatives of fluoroquinolines have been studied for their potential antineoplastic (anti-cancer) activity. Specifically, compounds with modifications at the 2-position, such as the cyclohexyl group, have shown effectiveness as inhibitors of topoisomerase II in mammalian cancer cells . This suggests that 3-Amino-8-fluoroquinoline dihydrochloride could serve as a precursor for synthesizing compounds with potential use in cancer therapy.

Biochemical Studies

The compound’s ability to form complexes with metals makes it valuable for biochemical studies, particularly in understanding the interactions between metal ions and biological molecules . These complexes can be used to study the role of metals in various biological processes or as part of therapeutic strategies to target specific cellular pathways.

Safety and Hazards

3-Amino-8-fluoroquinoline dihydrochloride is classified as Acute Tox. 3 Oral according to its hazard classifications . It is combustible and can cause acute toxic effects or chronic effects . More detailed safety data can be found in its Material Safety Data Sheet .

properties

IUPAC Name

8-fluoroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWWLFVOVXIGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-8-fluoroquinoline dihydrochloride

CAS RN

1266226-18-9
Record name 3-Amino-8-fluoroquinoline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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